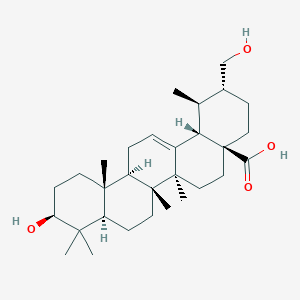

Rubifolic acid

描述

属性

分子式 |

C30H48O4 |

|---|---|

分子量 |

472.7 g/mol |

IUPAC 名称 |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18-19(17-31)9-14-30(25(33)34)16-15-28(5)20(24(18)30)7-8-22-27(4)12-11-23(32)26(2,3)21(27)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19-,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 |

InChI 键 |

UBLKZBSRTSLNTC-RRHGHHQTSA-N |

手性 SMILES |

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)CO |

规范 SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)CO |

产品来源 |

United States |

Safety Operating Guide

Navigating the Disposal of Rubifolic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for every compound are not always readily available, a systematic approach based on general chemical safety principles can ensure the safe handling of waste. This guide provides a detailed, step-by-step procedure for the proper disposal of Rubifolic acid, a triterpenoid compound, by synthesizing best practices for laboratory acid waste management.

I. Pre-Disposal Considerations and Waste Minimization

Before beginning any experimental work that will generate this compound waste, it is essential to have a disposal plan in place. A key aspect of this is waste minimization. Consider the following strategies to reduce the volume of waste generated:

-

Source Reduction: Order only the quantity of this compound required for your experiments.[1][2]

-

Scale of Experiments: When possible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[1]

-

Inventory Management: Maintain a current inventory of all chemicals in your laboratory to avoid unnecessary purchases.[1]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its waste to prevent exposure. The recommended PPE for handling acidic chemical waste is summarized in the table below.

| PPE Category | Recommended Equipment |

| Eye and Face | Chemical splash goggles or a face shield.[3][4][5][6][7][8] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4][5][8] |

| Body | A laboratory coat or chemical-resistant apron.[3][4][6] |

| Respiratory | Use in a well-ventilated area or a chemical fume hood.[6] A respirator may be necessary if there is a risk of generating aerosols or dust.[3][4] |

| Foot | Closed-toe shoes.[4] |

III. Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

-

Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Specifically, keep acidic waste separate from bases, cyanides, sulfides, and oxidizing agents.[9]

-

Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ.[10][11]

Step 2: Waste Collection and Container Management

All this compound waste must be collected in appropriate, clearly labeled containers.

-

Container Type: Use a chemically compatible container with a secure screw-top cap. Plastic containers are generally preferred for acidic waste.[1][9] Never use steel containers for acid waste.[9]

-

Container Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[9][12] The label should also indicate the associated hazards (e.g., corrosive).[9]

-

Filling the Container: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[9] Keep the container securely capped at all times, except when adding waste.[1][9][13]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Store the collected waste in a designated Satellite Accumulation Area within the laboratory.

-

Location: The SAA should be at or near the point of waste generation.[1]

-

Secondary Containment: Use secondary containment, such as a plastic tub, for all liquid waste containers to contain any potential leaks or spills.[13]

-

Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution and local regulations. This typically includes a maximum volume of waste and a maximum accumulation time.[1]

Step 4: Disposal Options

There are two primary disposal pathways for acidic waste like this compound. The appropriate method will depend on the concentration, volume, and the presence of other hazardous components, as well as institutional and local regulations.

Option A: Neutralization (for dilute, non-contaminated aqueous solutions only)

Neutralization may be an option for small quantities of dilute, aqueous this compound waste that is not contaminated with heavy metals or other toxic substances.[6][14]

-

Procedure:

-

Work in a chemical fume hood and wear appropriate PPE.[6]

-

If the solution is concentrated, dilute it with cold water to less than 10% before neutralizing.[11][14][15]

-

Slowly add a weak base, such as sodium bicarbonate or sodium hydroxide, to the acidic waste while stirring.[14]

-

Monitor the pH of the solution. The target pH is between 5.5 and 9.5.[6]

-

Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain any other hazardous materials and is allowed by local regulations.[6][14]

-

Option B: Collection by Environmental Health and Safety (EHS)

For concentrated this compound, solutions containing other hazardous materials, or if you are uncertain about the proper disposal method, the waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][12][14]

-

Procedure:

IV. Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

-

Procedure:

-

Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13]

-

For containers that held acutely toxic waste, a triple rinse is required, with all rinseate collected as hazardous waste.[10][12]

-

After rinsing, deface or remove the label from the container before disposing of it in the regular trash or designated glass disposal.[10][12][13]

-

V. Logical Workflow for this compound Disposal

Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and protecting the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

- 1. ehrs.upenn.edu [ehrs.upenn.edu]

- 2. kamatlab.com [kamatlab.com]

- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]

- 4. protectivecoverall.com [protectivecoverall.com]

- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 7. chemkleancorp.com [chemkleancorp.com]

- 8. epa.gov [epa.gov]

- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. vumc.org [vumc.org]

- 13. policies.dartmouth.edu [policies.dartmouth.edu]

- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 15. epfl.ch [epfl.ch]

Personal protective equipment for handling Rubifolic acid

Essential Safety and Handling Guide for Rubifolic Acid

Disclaimer: Information regarding the specific hazards and handling of this compound is limited. This guide is based on general safety protocols for handling powdered organic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and conduct a thorough risk assessment before commencing any work with this substance.

Immediate Safety and Logistical Information

Key Physical and Chemical Properties:

| Property | Value |

| CAS Number | 80489-65-2[1][2][3][4] |

| Molecular Formula | C30H48O4[1][2][3][4] |

| Molecular Weight | 472.7 g/mol [1][2] |

| Appearance | Powder[1] |

| Boiling Point | 592.9 ± 50.0 °C (Predicted)[2][3] |

| Density | 1.14 ± 0.1 g/cm3 (Predicted)[2] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personal safety when handling this compound. The following table outlines the recommended PPE for various routes of exposure.

| Route of Exposure | Required PPE | Rationale |

| Dermal (Skin) | - Lab Coat: Standard, fully buttoned lab coat.[5] - Gloves: Nitrile or butyl rubber gloves are recommended for handling acids.[6][7] Ensure gloves are inspected for integrity before each use. | Prevents incidental skin contact with the powdered acid. Provides a barrier against chemical splashes. |

| Ocular (Eyes) | - Safety Goggles: Chemical splash goggles are mandatory.[8][9] - Face Shield: To be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[6][8] | Protects eyes from dust particles and potential splashes of any solutions containing this compound. Offers full-face protection from splashes. |

| Inhalation | - Fume Hood: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust.[10] - Respirator: In the absence of a fume hood or in situations with a high potential for dust generation, a respirator with an appropriate acid gas cartridge may be necessary.[6][7] A proper fit test is crucial for respirator effectiveness.[6] | Prevents inhalation of airborne powder, which can cause respiratory irritation. Provides respiratory protection in high-exposure scenarios. |

Operational Plans

Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.[10]

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a fume hood to control dust.

-

Use a spatula or other appropriate tool to handle the powder. Avoid scooping with weigh paper, which can generate dust.

-

Close the container lid immediately after use to prevent the powder from becoming airborne.

-

-

Dissolving:

-

If preparing a solution, add the this compound powder slowly to the solvent.

-

Stir gently to avoid splashing.

-

-

Post-Handling:

-

Thoroughly clean the work area after handling is complete.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Disposal Plans

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

-

Solid Waste:

-

Liquid Waste:

-

If a solvent is used, the first rinse of any glassware should be collected as chemical waste.[11]

-

Neutralize acidic solutions by slowly adding a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7).[12][13]

-

Collect the neutralized solution in a labeled, corrosion-resistant container.[12][13]

-

-

Empty Containers:

Storage and Final Disposal

-

Store all waste containers in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.[11][12]

-

Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.[11]

Visual Guide to PPE Selection

Caption: PPE selection workflow for handling this compound.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | 80489-65-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. research.arizona.edu [research.arizona.edu]

- 6. leelinework.com [leelinework.com]

- 7. quicktest.co.uk [quicktest.co.uk]

- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 9. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]

- 13. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。